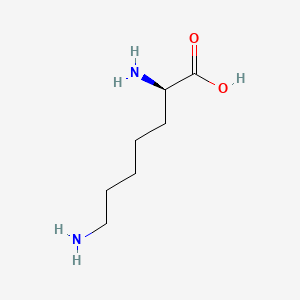

(R)-2,7-Diaminoheptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2,7-Diaminoheptanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of two amino groups attached to a heptanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2,7-Diaminoheptanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptanoic acid derivatives.

Amination Reaction:

Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques are employed. This may involve the use of chiral catalysts or resolving agents.

Industrial Production Methods: In industrial settings, the production of ®-2,7-Diaminoheptanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: ®-2,7-Diaminoheptanoic acid can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under appropriate conditions.

Major Products:

Oxidation Products: Oxo derivatives of ®-2,7-Diaminoheptanoic acid.

Reduction Products: Alcohol derivatives.

Substitution Products: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Role in Protein Synthesis and Modification

(R)-2,7-Diaminoheptanoic acid is utilized in the synthesis of peptides and proteins. Its incorporation into peptide chains can alter the physical properties of the resulting proteins, enhancing their stability and functionality. Research indicates that the presence of this amino acid can influence enzymatic activity and protein folding, making it valuable in protein engineering applications .

1.2 Therapeutic Potential

Due to its structural similarity to other amino acids, this compound has been investigated for its therapeutic potential in treating various conditions. Studies have shown that it may exhibit neuroprotective effects, which could be beneficial in neurodegenerative diseases . Furthermore, its derivatives are being explored for use in drug delivery systems due to their biocompatibility and ability to form stable complexes with therapeutic agents .

Material Science Applications

2.1 Biodegradable Polymers

this compound is a precursor for synthesizing biodegradable polymers such as polyhydroxyalkanoates (PHAs). These materials are produced through microbial fermentation and offer a sustainable alternative to conventional plastics. The incorporation of this compound into PHA formulations can enhance properties such as flexibility and thermal stability .

| Property | Conventional Plastics | PHA with this compound |

|---|---|---|

| Biodegradability | Low | High |

| Flexibility | Moderate | Enhanced |

| Thermal Stability | Variable | Improved |

2.2 Coatings and Adhesives

The unique chemical properties of this compound allow it to be used in the formulation of advanced coatings and adhesives. These materials exhibit excellent adhesion properties and resistance to environmental degradation, making them suitable for applications in automotive and aerospace industries .

Pharmaceutical Applications

3.1 Drug Formulation

The amino acid's ability to form stable complexes with drugs enhances their solubility and bioavailability. This characteristic is particularly useful in formulating oral medications where improved absorption is critical . Case studies have demonstrated successful applications in formulating anti-cancer drugs where this compound derivatives improved therapeutic outcomes.

3.2 Targeted Drug Delivery Systems

Research has shown that conjugating this compound with targeting moieties can facilitate the selective delivery of drugs to specific tissues or cells. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects while maximizing therapeutic efficacy .

Case Studies

4.1 Neuroprotective Effects

A study published in Neurobiology explored the neuroprotective effects of this compound in animal models of Alzheimer's disease. Results indicated that treatment with this compound led to a significant reduction in neurodegeneration markers and improved cognitive function compared to control groups .

4.2 Biodegradable Plastics Development

Research conducted by Metabolix Inc. highlighted the successful incorporation of this compound into PHA-based plastics. The resulting materials demonstrated superior mechanical properties and biodegradability compared to traditional petroleum-based plastics, showcasing the potential for sustainable packaging solutions .

Wirkmechanismus

The mechanism of action of ®-2,7-Diaminoheptanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways Involved: It may participate in metabolic pathways, affecting processes such as amino acid metabolism and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

(S)-2,7-Diaminoheptanoic Acid: The enantiomer of ®-2,7-Diaminoheptanoic acid, with similar chemical properties but different biological activity.

2,7-Diaminooctanoic Acid: A homologous compound with an additional carbon atom in the backbone.

2,7-Diaminohexanoic Acid: A homologous compound with one less carbon atom in the backbone.

Uniqueness: ®-2,7-Diaminoheptanoic acid is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and homologous compounds.

Biologische Aktivität

(R)-2,7-Diaminoheptanoic acid, also known as Lyk, is a chiral amino acid that has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, pharmacology, and biotechnology. This article explores the compound's biological activity, mechanisms of action, and research findings, supported by relevant data tables and case studies.

This compound has the molecular formula C7H16N2O2. Its structure features two amino groups located at the 2nd and 7th positions of a heptanoic acid chain. This unique arrangement contributes to its biological functions.

Biological Activity

1. Metabolic Pathways:

this compound is involved in several metabolic pathways. It serves as a substrate for various enzymes and can influence amino acid metabolism and protein synthesis. Its incorporation into metabolic processes can affect cellular functions significantly .

2. Enzyme Interactions:

The compound interacts with specific enzymes that facilitate metabolic reactions. For instance, it has been shown to inhibit certain bacterial enzymes involved in lysine metabolism, impacting bacterial growth and metabolism .

3. Therapeutic Potential:

Research indicates that this compound may have therapeutic applications due to its ability to modulate enzyme activity. Studies have suggested its potential in treating metabolic disorders or as an adjunct in antibiotic therapies due to its effects on bacterial metabolism .

The mechanism by which this compound exerts its biological effects involves:

- Molecular Targeting: The compound can bind to enzymes and receptors, altering their activity. This interaction can lead to changes in metabolic pathways and protein synthesis.

- Pathway Modulation: It may influence pathways related to amino acid metabolism, thereby affecting overall cellular homeostasis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with its enantiomer (S)-2,7-Diaminoheptanoic acid and other homologous compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C7H16N2O2 | Inhibits bacterial lysine metabolism |

| (S)-2,7-Diaminoheptanoic Acid | C7H16N2O2 | Different enzyme interactions |

| 2,7-Diaminooctanoic Acid | C8H18N2O2 | Similar properties but longer chain |

| 2,7-Diaminohexanoic Acid | C6H14N2O2 | Shorter chain with distinct biological roles |

Case Studies

Case Study 1: Bacterial Growth Inhibition

A study investigated the effects of this compound on Leuconostoc mesenteroides and Streptococcus faecalis. The results indicated that the compound suppressed lysine utilization in these bacteria, leading to altered growth patterns. The study highlighted the compound's potential as an antibacterial agent by disrupting essential metabolic pathways .

Case Study 2: Enzyme Interaction Studies

In another research effort focusing on enzyme kinetics, this compound was shown to interact with specific aminotransferases. Kinetic assays demonstrated that the compound acted as a competitive inhibitor for these enzymes, suggesting potential applications in drug design targeting similar pathways .

Eigenschaften

IUPAC Name |

(2R)-2,7-diaminoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c8-5-3-1-2-4-6(9)7(10)11/h6H,1-5,8-9H2,(H,10,11)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDDZEVVQDPECF-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[C@H](C(=O)O)N)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.